molecular formula C15H21NO4 B1365163 4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde

4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde

Cat. No.: B1365163
M. Wt: 279.33 g/mol
InChI Key: IIOQOPHSNFKBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde is a chemical compound primarily used in scientific research. It is known for its unique structure, which includes a formyl group attached to a phenoxyethyl chain, and a carbamic acid esterified with a tert-butyl group. This compound is often utilized in various chemical reactions and research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde typically involves multiple steps. One common method includes the reaction of 4-formylphenol with 2-chloroethyl methyl carbonate under basic conditions to form the intermediate [2-(4-Formylphenoxy)ethyl]methyl carbonate. This intermediate is then reacted with tert-butylamine in the presence of a catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenol moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: [2-(4-Carboxyphenoxy)ethyl]methyl-carbamic acid tert-butyl ester.

    Reduction: [2-(4-Hydroxyphenoxy)ethyl]methyl-carbamic acid tert-butyl ester.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the phenoxyethyl chain can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Methoxyphenoxy)ethyl]methyl-carbamic acid tert-butyl ester
  • [2-(4-Hydroxyphenoxy)ethyl]methyl-carbamic acid tert-butyl ester
  • [2-(4-Aminophenoxy)ethyl]methyl-carbamic acid tert-butyl ester

Uniqueness

4-[2-[Boc-(methyl)amino]ethoxy]benzaldehyde is unique due to the presence of the formyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications and research studies where the formyl group plays a crucial role.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl N-[2-(4-formylphenoxy)ethyl]-N-methylcarbamate

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16(4)9-10-19-13-7-5-12(11-17)6-8-13/h5-8,11H,9-10H2,1-4H3

InChI Key

IIOQOPHSNFKBGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOC1=CC=C(C=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-(2-hydroxyethyl)-N-methylcarbamic acid, 1,1-dimethylethyl ester (7.05 g, 40.2 mmol; W. S. Saari and all, J. Med. Chem. 33, 97 (1990)), 4-hydroxybenzaldehyde (3.75 g, 30.7 mmol) and triphenylphosphine (10.57 g, 40.3 mmol) in dry benzene (120 ml) was cooled to 15° C. and treated with diisopropyl azodicarboxylate (8.15 g, 40.3 mmol) in dry benzene (20 ml) added dropwise over 20 min. After 16 h at 22° C., and chromatography on silica gel (elution toluene-ethyl acetate 9:1-8:2) gave 4.40 g (52%) of the title material as white cubes: mp 62-65° C. (ether-hexane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step Two
Quantity
10.57 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
8.15 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
52%

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